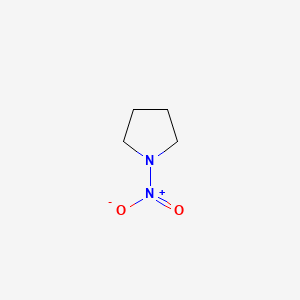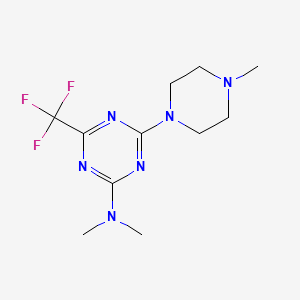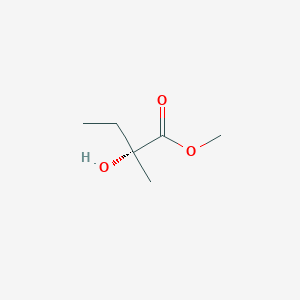![molecular formula C12H11BrFN B13420510 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide CAS No. 587-78-0](/img/structure/B13420510.png)
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide is a chemical compound with the molecular formula C12H11BrFN It is known for its unique structure, which includes a pyridinium ion bonded to a 4-fluorobenzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide typically involves the reaction of 4-fluorobenzyl bromide with pyridine. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles, such as hydroxide or cyanide ions.
Oxidation and reduction: The compound can participate in redox reactions, where the pyridinium ion can be reduced to a pyridine derivative.
Addition reactions: The compound can react with electrophiles, such as halogens or acids, to form addition products.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium cyanide, typically in an aqueous or alcoholic medium.
Oxidation and reduction: Reagents such as sodium borohydride or hydrogen peroxide can be used under controlled conditions.
Addition reactions: Halogens like chlorine or bromine, and acids like hydrochloric acid, are used in these reactions.
Major Products Formed
Nucleophilic substitution: Products include 1-[(4-Fluorophenyl)methyl]pyridine derivatives with different substituents replacing the bromide ion.
Oxidation and reduction: Products include reduced or oxidized forms of the original compound.
Addition reactions: Products include halogenated or protonated derivatives of the original compound.
Applications De Recherche Scientifique
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyridinium ion can interact with negatively charged sites on proteins or nucleic acids, leading to changes in their activity or function. The fluorobenzyl group can enhance the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[(4-Fluorophenyl)methyl]pyridin-1-ium iodide: Similar structure but with an iodide ion instead of bromide.
1-[(4-Fluorophenyl)methyl]pyridin-1-ium chloride: Similar structure but with a chloride ion instead of bromide.
1-[(4-Fluorophenyl)methyl]pyridin-1-ium fluoride: Similar structure but with a fluoride ion instead of bromide.
Uniqueness
1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide is unique due to its specific combination of a pyridinium ion and a 4-fluorobenzyl group, which imparts distinct chemical and biological properties. The bromide ion also influences its reactivity and solubility compared to other halide derivatives.
Propriétés
Numéro CAS |
587-78-0 |
|---|---|
Formule moléculaire |
C12H11BrFN |
Poids moléculaire |
268.12 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11FN.BrH/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h1-9H,10H2;1H/q+1;/p-1 |
Clé InChI |
XJTGKKJROUMQOH-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=[N+](C=C1)CC2=CC=C(C=C2)F.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1H-Thieno[3,4-b]pyrrole](/img/structure/B13420465.png)
![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-17-(2-fluoroacetyl)-11,17-dihydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13420473.png)
![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)






![Potassium;1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B13420525.png)
